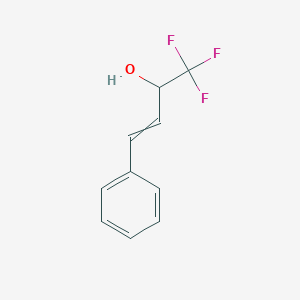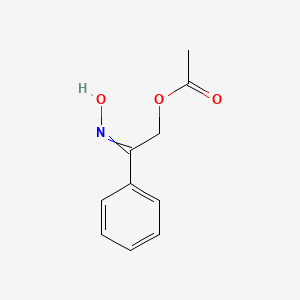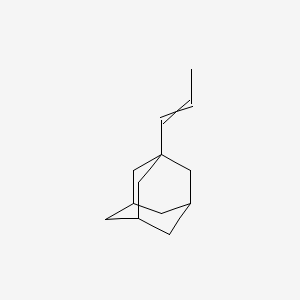
2,6-Naphthalenedicarboxylic acid, bis(pentafluorophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Naphthalenedicarboxylic acid, bis(pentafluorophenyl) ester: is an organic compound derived from 2,6-naphthalenedicarboxylic acid. This compound is known for its unique chemical structure, which includes two pentafluorophenyl ester groups attached to the naphthalene core. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-naphthalenedicarboxylic acid, bis(pentafluorophenyl) ester typically involves the esterification of 2,6-naphthalenedicarboxylic acid with pentafluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to produce the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Naphthalenedicarboxylic acid, bis(pentafluorophenyl) ester can undergo various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bonds can be hydrolyzed to yield 2,6-naphthalenedicarboxylic acid and pentafluorophenol.
Oxidation and Reduction: The naphthalene core can participate in oxidation and reduction reactions, although these are less common for this specific ester compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous or mixed solvent systems.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: 2,6-Naphthalenedicarboxylic acid and pentafluorophenol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,6-Naphthalenedicarboxylic acid, bis(pentafluorophenyl) ester is used as a building block in the synthesis of complex organic molecules and polymers. It is particularly valuable in the development of high-performance materials, such as polyesters and metal-organic frameworks (MOFs).
Biology and Medicine: The compound’s unique structure and reactivity make it useful in the design of biologically active molecules and drug delivery systems. It can be incorporated into prodrugs or used to modify biomolecules for enhanced stability and activity.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation. It is also employed in the development of specialty coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2,6-naphthalenedicarboxylic acid, bis(pentafluorophenyl) ester is primarily related to its ability to undergo esterification and substitution reactions. The pentafluorophenyl groups enhance the compound’s reactivity, allowing it to interact with various molecular targets. In biological systems, the ester bonds can be hydrolyzed to release active components, which can then interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2,6-Naphthalenedicarboxylic acid: The parent compound, which lacks the ester groups and has different reactivity and applications.
Dimethyl 2,6-naphthalenedicarboxylate: Another ester derivative used in polymer synthesis.
2,6-Naphthalenedisulfonic acid: A sulfonic acid derivative with distinct chemical properties and applications.
Uniqueness: 2,6-Naphthalenedicarboxylic acid, bis(pentafluorophenyl) ester stands out due to the presence of pentafluorophenyl groups, which impart unique electronic and steric properties. These properties enhance the compound’s reactivity and make it suitable for specialized applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
735333-64-9 |
|---|---|
Molekularformel |
C24H6F10O4 |
Molekulargewicht |
548.3 g/mol |
IUPAC-Name |
bis(2,3,4,5,6-pentafluorophenyl) naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/C24H6F10O4/c25-11-13(27)17(31)21(18(32)14(11)28)37-23(35)9-3-1-7-5-10(4-2-8(7)6-9)24(36)38-22-19(33)15(29)12(26)16(30)20(22)34/h1-6H |
InChI-Schlüssel |
TYFGIKOLARGKSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)C=C1C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid](/img/structure/B12515253.png)
![Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-](/img/structure/B12515261.png)
![2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol](/img/structure/B12515274.png)
![2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12515284.png)

![3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12515301.png)




![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)

![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)

